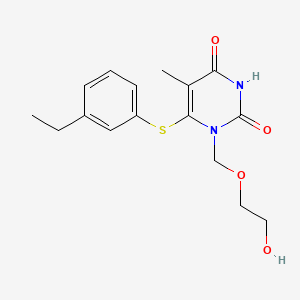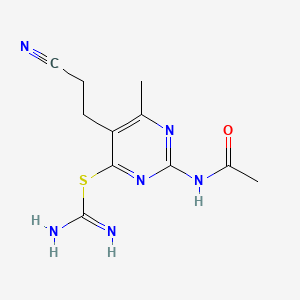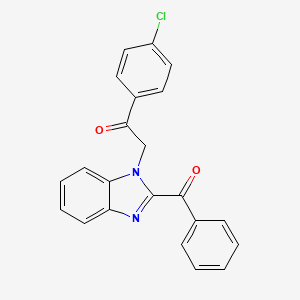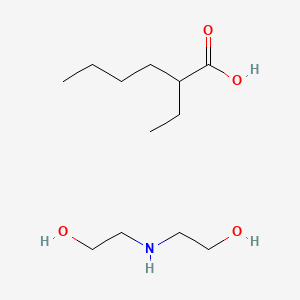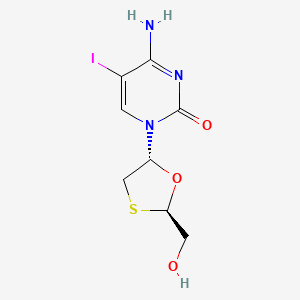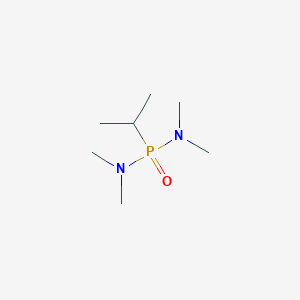
3-Nitro-4-((phenylthio)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-((phenylthio)methyl)benzoic acid is an organic compound characterized by a nitro group, a phenylthio group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-((phenylthio)methyl)benzoic acid typically involves a multi-step process:
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction. This can be done by reacting the nitro-substituted benzoic acid with thiophenol in the presence of a base like sodium hydroxide.
Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Optimized Conditions: Use of specific catalysts and optimized temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) with Lewis acids like aluminum chloride.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Amino Derivatives: From reduction of the nitro group.
Halogenated Compounds: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.
Biology and Medicine
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammation.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Polymer Additives: Incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-Nitro-4-((phenylthio)methyl)benzoic acid exerts its effects depends on its specific application:
Antimicrobial Action: The compound disrupts microbial cell walls or inhibits essential enzymes, leading to cell death.
Anti-inflammatory Action: It inhibits enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic Acid: Lacks the phenylthio group, making it less versatile in certain applications.
4-((Phenylthio)methyl)benzoic Acid: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
3-Nitro-4-methylbenzoic Acid: Lacks the phenylthio group, limiting its use in coordination chemistry and other applications.
Uniqueness
3-Nitro-4-((phenylthio)methyl)benzoic acid is unique due to the presence of both the nitro and phenylthio groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in research and industry.
Properties
CAS No. |
103439-87-8 |
|---|---|
Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
3-nitro-4-(phenylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-20-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI Key |
JLGNLQXTDHPWPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


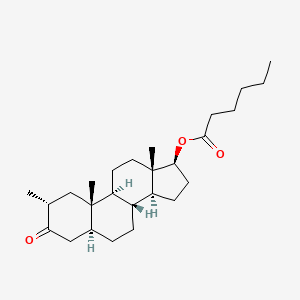


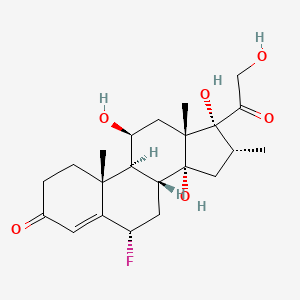
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)

